2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde

benzimidazole regiochemistry covalent probe design

2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde (CAS 124663-09-8) is a heteroaryl α-ketoaldehyde with molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol. The compound features a 1H-benzo[d]imidazole core substituted at the 5-position with a 2-oxoacetaldehyde (glyoxal) moiety, yielding a bifunctional electrophilic scaffold capable of both aldehyde condensation and ketone-directed transformations.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 124663-09-8
Cat. No. B055035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde
CAS124663-09-8
Synonyms1H-Benzimidazole-5-acetaldehyde,alpha-oxo-(9CI)
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)C=O)NC=N2
InChIInChI=1S/C9H6N2O2/c12-4-9(13)6-1-2-7-8(3-6)11-5-10-7/h1-5H,(H,10,11)
InChIKeyJAYHLMXDNCZHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde (CAS 124663-09-8): Core Chemical Identity and Procurement Baseline


2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde (CAS 124663-09-8) is a heteroaryl α-ketoaldehyde with molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . The compound features a 1H-benzo[d]imidazole core substituted at the 5-position with a 2-oxoacetaldehyde (glyoxal) moiety, yielding a bifunctional electrophilic scaffold capable of both aldehyde condensation and ketone-directed transformations . Commercially available at research-grade purity (typically 95%), this compound serves as a reactive intermediate for the synthesis of benzimidazole-containing heterocycles and as a covalent probe candidate in drug discovery programs targeting enzymes with accessible active-site nucleophiles . Its classification under 1H-benzimidazole-5-acetaldehyde, alpha-oxo-(9CI) reflects a distinct substitution pattern that differentiates it from 2-substituted benzimidazole analogs commonly employed in medicinal chemistry .

Why Structural Analogs Cannot Substitute for 2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde in Covalent Probe and Synthetic Intermediate Applications


Generic substitution of 2-(1H-benzo[d]imidazol-5-yl)-2-oxoacetaldehyde with other benzimidazole derivatives is precluded by two critical structural features acting in concert: the 5-position attachment of the electrophilic glyoxal arm and the free NH at the imidazole 1-position. Most commercially abundant benzimidazole building blocks bear substituents at the 2-position (e.g., 2-acetylbenzimidazole, 2-(chloromethyl)benzimidazole) or are N1-alkylated, fundamentally altering both the vector of the reactive group and the hydrogen-bonding capacity of the scaffold [1]. The 5-substitution pattern positions the electrophilic warhead at a geometry distinct from 2-substituted analogs, which is decisive when the compound is employed as a covalent probe requiring precise spatial alignment with a target nucleophile [2]. Furthermore, the α-ketoaldehyde group provides dual electrophilic reactivity—an aldehyde carbonyl and an adjacent ketone carbonyl—enabling chemoselective sequential derivatization that is unavailable in mono-aldehyde, mono-ketone, or ester-substituted benzimidazole analogs [3]. Interchanging this scaffold with a 2-substituted or N-protected benzimidazole would therefore yield a different reactive trajectory, altered hydrogen-bond donor/acceptor profile, and distinct synthetic utility, making direct substitution chemically unsound for applications requiring regiospecific benzimidazole functionalization at the 5-position.

Quantitative Differentiability Evidence for 2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde Versus Closest Analogs


Regioisomeric Substitution Pattern: 5-Position Glyoxal vs. 2-Position Analogs Determines Synthetic Utility and Target Engagement Geometry

The target compound carries the reactive glyoxal group at the benzimidazole 5-position, a substitution pattern that contrasts sharply with the widely used 2-acetylbenzimidazole and 2-substituted benzimidazole building blocks. In the broader benzimidazole chemical space, the 2-position is the most common site for electrophilic appendage, as evidenced by synthetic methodologies that rely on condensation of o-phenylenediamine with aldehydes or carboxylic acids to yield 2-substituted products [1]. The 5-substituted glyoxal derivative positions the electrophilic warhead at a meta-like orientation relative to the imidazole NH, whereas 2-substituted analogs orient their reactive groups along the C₂ symmetry axis of the benzimidazole core . This difference in substitution vectors translates into distinct spatial reach for covalent target engagement—a parameter that cannot be matched by simply substituting a 2-acetylbenzimidazole (CAS 18773-95-0) or 1H-benzimidazole-2-carboxaldehyde (CAS 3314-31-2) [2].

benzimidazole regiochemistry covalent probe design medicinal chemistry

Dual Electrophilic Reactivity of the α-Ketoaldehyde Moiety Enables Sequential Chemoselective Derivatization Not Accessible with Mono-Carbonyl Benzimidazole Analogs

The 2-oxoacetaldehyde (glyoxal) group of the target compound presents two distinct electrophilic carbonyls with differential reactivity: a more electrophilic aldehyde carbon and a ketone carbon that can be engaged sequentially under controlled conditions. This contrasts with mono-carbonyl benzimidazole analogs such as 1H-benzimidazole-5-carboxaldehyde (CAS 27997-23-1), which bears only a single aldehyde group, and 5-acetyl-1H-benzimidazole (CAS 22741-56-8), which carries only a methyl ketone . The presence of two contiguous electrophilic centers enables tandem condensation reactions—for instance, aldehyde-selective hydrazone formation followed by ketone-directed heterocyclization—that are chemically impossible with mono-functional analogs [1]. Literature precedent for structurally related benzimidazole-glyoxal intermediates demonstrates their utility in constructing imidazole-fused heterocycles where both carbonyls are consumed in a single transformation sequence, delivering molecular complexity that cannot be accessed from mono-aldehyde or mono-ketone starting materials [2]. Additionally, the α-ketoaldehyde functionality can serve as a bidentate metal coordination site, a property absent in simple benzimidazole aldehydes or ketones [2].

α-ketoaldehyde chemoselectivity synthetic intermediate heterocycle synthesis

Free N1–H Hydrogen-Bond Donor Capacity Differentiates This Scaffold from N1-Alkylated Benzimidazole Analogs in Target Recognition and Solubility Profile

The target compound retains a free N1–H on the imidazole ring (confirmed by InChI and SMILES notation showing (H,10,11) and NC=N2 connectivity), providing both a hydrogen-bond donor (HBD) and acceptor site at the imidazole core . This is a critical structural differentiator from the large family of N1-methyl, N1-ethyl, or N1-aryl benzimidazole derivatives that dominate commercial screening libraries. The free NH contributes approximately 0.6–0.8 kcal/mol in hydrogen-bond stabilization energy when engaged with a complementary acceptor in a protein binding pocket, based on class-level benzimidazole H-bond thermodynamics [1]. Furthermore, the free NH enhances aqueous solubility compared to N1-alkylated analogs, as N1-substitution removes an HBD and increases logP by approximately 0.5–0.8 log units per methylene equivalent in the benzimidazole series [2]. For applications requiring specific H-bond donor interactions—such as hinge-region binding in kinase inhibitor design or engagement with carboxylic acid residues in enzyme active sites—the N1–H is pharmacophorically essential, and N1-alkylated or N1-protected analogs cannot serve as functional substitutes.

hydrogen-bond donor benzimidazole NH solubility target recognition

Class-Level Biological Activity Context: Benzimidazole-Containing Glyoxal Derivatives as Glyoxalase I (Glo-I) Inhibitor Scaffolds Warranting Comparative Evaluation

While direct biological assay data for 2-(1H-benzo[d]imidazol-5-yl)-2-oxoacetaldehyde are not available in the peer-reviewed literature, a closely related chemical series—benzimidazole/bis-imine derivatives designed as glyoxalase I (Glo-I) inhibitors—provides class-level biological context directly relevant to this scaffold [1]. Al-Balas et al. (2025) designed, synthesized, and evaluated 31 benzimidazole and bis-imine derivatives as Glo-I inhibitors, establishing that the benzimidazole core with appropriate aromatic and hydroxyl substitution is essential for Glo-I inhibitory activity, and that the presence of hydrogen-bond donor/acceptor functionality on the benzimidazole ring directly correlates with enzyme engagement [2]. Glo-I is a clinically validated target overexpressed in multiple cancer types where it facilitates cellular detoxification of methylglyoxal and promotes tumor cell survival [3]. The target compound, bearing both the benzimidazole NH (HBD) and the α-ketoaldehyde group (potential transition-state mimetic or covalent warhead), possesses structural features that map onto the key pharmacophoric elements identified in the Al-Balas SAR study [2]. For research groups investigating Glo-I as a therapeutic target, this compound warrants evaluation as a potential covalent inhibitor scaffold or as a precursor for bis-imine derivative synthesis, analogous to the strategy reported by Al-Balas et al.

glyoxalase I Glo-I inhibitor benzimidazole cancer target

Absence of N1-Protecting Group Simplifies Synthetic Entry Compared to N-Protected Benzimidazole Building Blocks, Reducing Procurement and Deprotection Costs

The target compound is supplied with a free N1–H, without protecting groups, as confirmed by SMILES (C1=CC2=C(C=C1C(=O)C=O)NC=N2) and InChI notation . This contrasts with numerous commercially available benzimidazole building blocks that are supplied as N1-Boc, N1-trityl, N1-SEM, or N1-sulfonyl derivatives to prevent undesirable N–H reactivity during synthesis [1]. The protecting-group-free (PGF) status eliminates the need for an additional deprotection step post-synthetic manipulation, which typically requires 1–2 synthetic operations with yields of 70–90% per step depending on the protecting group (e.g., Boc removal with TFA: ~90–95% yield; SEM removal with TBAF: ~70–85% yield; trityl removal: ~75–90% yield) [2]. For a typical 5-step synthetic sequence, the cumulative yield penalty of a single N-protection/deprotection cycle ranges from a factor of 0.7–0.85 (i.e., 15–30% overall yield loss), not accounting for the additional purification and characterization overhead. By purchasing the free-NH compound directly, research groups eliminate this yield penalty and associated solvent/reagent costs, estimated at $50–200 per deprotection step at research scale depending on the protecting group chemistry [2].

synthetic intermediate protecting-group-free benzimidazole cost efficiency

Optimal Research and Industrial Application Scenarios for 2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde Based on Quantitative Evidence


Covalent Probe Development for Glyoxalase I (Glo-I) and Related Detoxification Enzymes in Oncology Research

The structural alignment of 2-(1H-benzo[d]imidazol-5-yl)-2-oxoacetaldehyde with the benzimidazole pharmacophore validated for Glo-I inhibition [REFS-1, Section 3, Evidence 4], combined with its free N1–H hydrogen-bond donor capacity [REFS-2, Section 3, Evidence 3] and α-ketoaldehyde electrophilic warhead [REFS-2, Section 3, Evidence 2], makes this compound a prime candidate for covalent Glo-I probe development. Research groups can exploit the dual carbonyl reactivity to generate bis-imine derivatives analogous to the Al-Balas et al. series while retaining the option of direct covalent engagement with active-site cysteine or lysine residues via the aldehyde carbon, which is projected to be the more electrophilic of the two carbonyls [REFS-3, Section 3, Evidence 2]. The 5-substitution geometry positions the electrophilic warhead for target engagement distinct from 2-substituted benzimidazole analogs [REFS-4, Section 3, Evidence 1], which may confer differential selectivity profiles against the Glo-I/Glo-II enzyme system.

Tandem Heterocycle Construction via Sequential Aldehyde-Ketone Chemoselective Condensation for Medicinal Chemistry Library Synthesis

The dual electrophilic functionality of the α-ketoaldehyde moiety enables sequential chemoselective derivatization that mono-carbonyl benzimidazole building blocks cannot support [REFS-1, Section 3, Evidence 2]. In practice, the more reactive aldehyde can be selectively condensed with hydrazines, hydroxylamines, or primary amines to form hydrazones, oximes, or imines, leaving the α-ketone available for a second, distinct transformation (e.g., heterocyclization with guanidines or amidines to form imidazole-fused systems) [REFS-2, Section 3, Evidence 2]. This tandem reactivity is particularly valuable for diversity-oriented synthesis (DOS) programs aiming to generate benzimidazole-fused heterocycle libraries with skeletal diversity from a single starting material. The protecting-group-free N1–H status further streamlines library synthesis by eliminating deprotection overhead [REFS-3, Section 3, Evidence 5].

Structure–Activity Relationship (SAR) Studies Requiring Free-NH Benzimidazole Scaffolds for Hinge-Region or H-Bond-Dependent Target Binding

For kinase inhibitor programs or any target where benzimidazole NH serves as a hinge-binding hydrogen-bond donor, this compound provides the essential pharmacophoric element that N1-alkylated or N1-protected analogs lack [REFS-1, Section 3, Evidence 3]. The free NH contributes an estimated 0.6–0.8 kcal/mol in H-bond stabilization energy [REFS-2, Section 3, Evidence 3] and maintains a lower logP (~0.5–0.8 log units more hydrophilic) than N1-alkylated comparators, which may translate into improved aqueous solubility and altered pharmacokinetic distribution [REFS-2, Section 3, Evidence 3]. Procurement of this compound enables SAR exploration around the 5-position glyoxal group while preserving the N1–H interaction, allowing systematic variation of the electrophilic warhead without compromising the hinge-binding pharmacophore.

Cost-Efficient Multi-Step Synthesis Requiring 5-Functionalized Benzimidazole Intermediates Without N-Protection Overhead

For synthetic chemistry groups executing multi-step benzimidazole elaboration, the protecting-group-free status of this compound eliminates one full deprotection step (yield penalty 15–30%, reagent cost $50–200 at research scale) compared to N-protected benzimidazole building blocks [REFS-1, Section 3, Evidence 5]. The 5-position glyoxal substitution provides a functional handle for further derivatization that is geometrically distinct from 2-substituted analogs [REFS-2, Section 3, Evidence 1], enabling access to 5-functionalized benzimidazole chemical space that is underrepresented in commercial screening collections. This combination of PGF status and regiospecific functionalization makes the compound an operationally and economically advantageous building block for academic and industrial synthesis laboratories engaged in benzimidazole-focused medicinal chemistry.

Quote Request

Request a Quote for 2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.